5-Methyl-1,3-thiazolidine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
5-methyl-1,3-thiazolidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NS.ClH/c1-4-2-5-3-6-4;/h4-5H,2-3H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOBQWOTKVRHJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCS1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Methyl 1,3 Thiazolidine Hydrochloride and Its Derivatives
Established Synthetic Pathways to the 1,3-Thiazolidine Scaffold
Traditional synthetic routes to the 1,3-thiazolidine core are characterized by their reliability and broad applicability, allowing for the construction of a diverse library of derivatives through various reaction mechanisms.
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby maximizing atom economy and procedural simplicity. nih.gov The synthesis of the 1,3-thiazolidine ring is well-suited to MCRs. A prevalent one-pot, three-component approach involves the reaction of an amine, an aldehyde, and a mercapto-acid derivative. ekb.eg For instance, the condensation of an aromatic or heterocyclic aldehyde, an aromatic amine, and thioglycolic acid can yield 1,3-thiazolidin-4-ones in moderate to good yields, often under mild, aqueous conditions using catalysts like L-proline. researchgate.netbenthamdirect.com This method is noted for being environmentally benign, energy-efficient, and economical. benthamdirect.com
Another MCR strategy allows for the synthesis of 1,3-thiazolidine-2-thiones through a domino alkylation/intramolecular Michael addition sequence involving primary amines (including amino acids), carbon disulfide, and γ-bromocrotonates, which produces excellent yields. organic-chemistry.org The versatility of MCRs enables the generation of diverse thiazolidine (B150603) derivatives by varying the starting components. nih.gov
Table 1: Examples of Multi-component Reactions for Thiazolidine Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |
|---|---|---|---|---|
| Aromatic Amine | Aromatic Aldehyde | Thioglycolic Acid | L-Proline, Water, RT | 1,3-Thiazolidin-4-one researchgate.netbenthamdirect.com |
| Aniline | Aromatic Aldehyde | Thioglycolic Acid | [Et₃NH][HSO₄], 80 °C | 1,3-Thiazolidin-4-one nih.gov |
| Primary Amine | Carbon Disulfide | γ-Bromocrotonate | Domino Reaction | 1,3-Thiazolidine-2-thione organic-chemistry.org |
| Amine | Aldehyde | Mercapto-acid | HBTU, RT | 4-Thiazolidinone (B1220212) ekb.eg |
Cyclocondensation reactions are a cornerstone for the synthesis of thiazolidinones, a prominent class of thiazolidine derivatives. This approach typically involves the reaction of a Schiff base (imine), or its precursors (an amine and an aldehyde/ketone), with a molecule containing a thiol group, most commonly thioglycolic acid (mercaptoacetic acid). ekb.egnih.gov The reaction proceeds via the formation of an intermediate which then undergoes intramolecular cyclization with the elimination of a water molecule to form the heterocyclic ring. researchgate.net
For example, various quinazolinyl azomethines can be treated with mercaptoacetic acid in the presence of a heterogeneous catalyst like silica (B1680970) chloride under solvent-free conditions to produce 4-thiazolidinones. ekb.egresearchgate.net Similarly, substituted hydrazones can undergo cyclocondensation with thioglycolic acid or thiolactic acid to yield the corresponding 4-thiazolidinone derivatives. ekb.eg This method is widely used due to its versatility in accommodating a wide range of substituents on the amine and aldehyde components, allowing for the creation of a large library of thiazolidinone compounds. nih.govnih.gov
Table 2: Cyclocondensation Reactions for Thiazolidinone Synthesis
| Substrate | Reagent | Conditions | Product |
|---|---|---|---|
| Schiff Base (from amine and aldehyde) | Thioglycolic Acid | Toluene (B28343), 110-115 °C | 2,3-Disubstituted-4-thiazolidinone nih.gov |
| Quinazolinyl Azomethines | Mercaptoacetic Acid | Silica Chloride, Solvent-free | 4-Thiazolidinone derivative ekb.egresearchgate.net |
| Substituted Hydrazones | Thioglycolic Acid | Benzene (B151609) | 4-Thiazolidinone derivative ekb.eg |
| Substituted Hydrazones | Thiolactic Acid | Solvent-free, 60 °C | 4-Thiazolidinone derivative ekb.eg |
The targeted synthesis of specifically substituted 1,3-thiazolidines is crucial for developing compounds with desired pharmacological properties. The synthesis of 1,3-thiazolidine-4-carboxylic acid derivatives, for instance, can be achieved through the condensation of carbonyl compounds like aldehydes or ketones with L-cysteine. nanobioletters.com This reaction takes advantage of the inherent chirality of L-cysteine to produce diastereomeric mixtures (cis and trans isomers) of the thiazolidine product. nanobioletters.com
A key strategy for producing 5-methyl substituted thiazolidinones involves the reaction of Schiff's bases with thiolactic acid. ekb.egresearchgate.net The methyl group at the alpha position of thiolactic acid is incorporated into the 5-position of the resulting thiazolidinone ring. Another approach involves the cyclization of thiosemicarbazones with ethyl bromoacetate (B1195939), which can also be used to generate substituted 1,3-thiazolidin-4-ones. mdpi.com These targeted methods provide direct access to specific analogues like 5-Methyl-1,3-thiazolidine, which can then be converted to its hydrochloride salt.
Table 3: Methods for Targeted Synthesis of Substituted Thiazolidines
| Starting Materials | Key Reagent | Substitution Pattern | Product Type |
|---|---|---|---|
| Aldehyde/Ketone | L-Cysteine | 4-Carboxylic Acid | 1,3-Thiazolidine-4-carboxylic acid nanobioletters.com |
| Schiff's Base | Thiolactic Acid | 5-Methyl | 5-Methyl-thiazolidin-4-one ekb.egresearchgate.net |
| Thiosemicarbazone | Ethyl Bromoacetate | Varies | 1,3-Thiazolidin-4-one derivative mdpi.com |
| 2-Aminothiol | α-Halo Ketone | Spirocyclic | Spiro-thiazolidinone researchgate.net |
A well-established protocol for the synthesis of 2-ylidene-4-thiazolidinones involves the cyclocondensation reaction of compounds bearing an isothiocyanate (N=C=S) fragment with α-halo carbonyl compounds, such as chloroacetyl chloride. lookchem.com The reaction between thioamides and alpha-halo carbonyl compounds is a fundamental method for constructing the thiazole (B1198619) ring, and similar principles apply to thiazolidine synthesis. youtube.com In this process, the sulfur atom of the isothiocyanate or a related thio-functional group acts as a nucleophile, attacking the α-carbon of the halo-carbonyl compound. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, leading to the formation of the 4-thiazolidinone ring system. lookchem.com
Advanced Synthetic Techniques and Green Chemistry Applications
In recent years, a focus on sustainable chemistry has driven the development of advanced synthetic techniques that offer improvements over classical methods, such as reduced reaction times, higher yields, and the use of more environmentally friendly conditions.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating the formation of the thiazolidine ring. sysrevpharm.org This technique has been successfully applied to the three-component, one-pot condensation reaction of an aldehyde, an amine, and a mercapto-acid to produce 1,3-thiazolidin-4-ones. ccsenet.orgresearchgate.net Compared to conventional heating methods, microwave irradiation significantly reduces reaction times, often from hours to mere minutes, while frequently providing improved product yields. ccsenet.orglatakia-univ.edu.sy The synthesis can be carried out in open vessels using solvents like toluene, demonstrating a rapid and efficient pathway to these heterocyclic compounds. researchgate.net The application of microwave energy represents a significant advancement in the green synthesis of thiazolidine derivatives. ccsenet.org
Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,3-Thiazolidin-4-ones
| Method | Reaction Time | Yield | Conditions |
|---|---|---|---|
| Conventional Heating | Several hours | Moderate | Reflux in solvent (e.g., Toluene) |
| Microwave Irradiation | 10 minutes | Good to Excellent | Microwave synthesizer, often solvent-free or in minimal solvent ccsenet.orgresearchgate.net |
Ultrasonic-Assisted Synthesis
The application of ultrasonic irradiation in organic synthesis has emerged as a powerful tool, aligning with the principles of green chemistry by often reducing reaction times, increasing yields, and minimizing energy consumption. nih.govtandfonline.comnih.govwisdomlib.org This technique, based on the phenomenon of acoustic cavitation, can significantly enhance the synthesis of thiazolidine derivatives. nih.gov
In a typical ultrasonic-assisted synthesis of a thiazolidinone, a mixture of an aldehyde, an amine, and a mercapto-acid can be irradiated with high-frequency ultrasound waves (around 60 W). nih.gov The process is believed to proceed through the formation of an imine intermediate from the aldehyde and amine, which is then attacked by the sulfur atom of the mercapto-acid, followed by intramolecular cyclization. nih.gov The use of ultrasound can accelerate these steps, leading to high yields in remarkably short timeframes, sometimes as little as 25 minutes. nih.gov This methodology has been successfully employed with heterogeneous catalysts, such as nano-CdZr₄(PO₄)₆, which can be easily recovered and reused. nih.gov The combination of sonication and nano-catalysis represents an efficient and environmentally benign approach for synthesizing the thiazolidine core structure. scispace.com
Solvent-Free Reaction Conditions
Eliminating volatile organic solvents is a key objective in green chemistry, and the synthesis of thiazolidine derivatives has been successfully adapted to solvent-free conditions. nih.govekb.egresearchgate.netresearchgate.net These reactions are often conducted by heating a mixture of the reactants, sometimes in the presence of a catalyst, to facilitate the reaction.
Several catalytic systems have proven effective under these conditions:
Ammonium (B1175870) Persulfate (APS): A cost-effective catalyst used at around 10 mol% loading, facilitating the cyclocondensation of anilines, benzaldehydes, and thioglycolic acid at approximately 90°C. This method is noted for its high atom economy and good yields. nih.gov
Ionic Liquids (ILs): Salts like [Et₃NH][HSO₄] can act as both the catalyst and the reaction medium. They are inexpensive, stable, and recyclable, making them an excellent choice for greener synthesis. nih.gov
Magnetic Nanoparticles: FeNi₃-ionic liquid (IL) magnetic nanoparticles (MNPs) have been used to promote the one-pot synthesis of 1,3-thiazolidin-4-ones at 50°C without any solvent. nih.gov The catalyst's magnetic nature allows for easy separation and reuse. nih.govresearchgate.net
In some cases, the reaction can proceed without any catalyst, such as the synthesis of 2-iminothiazolidines from inactive aziridines and aroyl isothiocyanates at room temperature, demonstrating a highly eco-friendly pathway. nih.gov Microwave irradiation is another technique frequently combined with solvent-free conditions to dramatically shorten reaction times from hours to minutes. nih.govresearchgate.net
| Catalyst System | Typical Reaction Conditions | Key Advantages | Reference |
|---|---|---|---|
| Ammonium Persulfate (APS) | 90°C, 10 mol% catalyst | Economical, high atom economy | nih.gov |
| [Et₃NH][HSO₄] (Ionic Liquid) | 80°C, 25 mol% catalyst | Recyclable, acts as both catalyst and medium | nih.gov |
| FeNi₃-IL Magnetic Nanoparticles | 50°C, 0.001 g catalyst | Easily recoverable, fast reaction | nih.gov |
| Amberlite IR-120H Resin | Microwave Irradiation (250 W) | Reusable catalyst, very short reaction times (3-6 min) | nih.gov |
Nano-Catalysis in Thiazolidine Synthesis
Nanocatalysts have revolutionized organic synthesis by offering high selectivity, reactivity, and stability. bohrium.com Their large surface area and unique electronic properties enhance catalytic activity, making them ideal for complex multi-component reactions used in thiazolidine synthesis. researchgate.netbohrium.com
A variety of nano-catalysts have been developed for this purpose:
Metal Oxides and Spinels: Nano-CoFe₂O₄@SiO₂/PrNH₂ and nano-CuFe₂O₄ have been employed for the synthesis of 1,3-thiazolidin-4-ones. bohrium.com These catalysts are typically used in refluxing toluene or under solvent-free conditions. bohrium.com The proposed mechanism involves the catalyst activating the carbonyl group of the aldehyde, facilitating the formation of an imine intermediate, which then undergoes cyclization. nih.gov
Supported Catalysts: Magnetically supported sulfuric acid on Fe₃O₄@SiO₂ nanoparticles (MNPs@SiO₂–SO₃H) and s-Proline covalently attached to silicapropyl modified magnetic nanoparticles (Fe₃O₄@SiO₂-Pr@s-proline) are other examples. bohrium.comnih.gov These systems offer the significant advantage of easy separation from the reaction mixture using an external magnet, allowing for multiple reuse cycles without a significant loss of activity. researchgate.netnih.gov
Inorganic Hybrid Nanoparticles: Nano-CdZr₄(PO₄)₆ has been used as an effective heterogeneous catalyst in the ultrasonic-assisted synthesis of thiazolidinones, activating the carbonyl moiety of the aldehyde and acid. nih.gov
These nano-catalytic methods are characterized by their operational simplicity, excellent product yields, waste reduction, and high selectivity, making them superior to many conventional protocols. researchgate.netnih.gov
Retrosynthetic Analysis and Key Intermediate Identification in 5-Methyl-1,3-thiazolidine Hydrochloride Synthesis
Retrosynthetic analysis is a powerful technique for planning organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, this process reveals a straightforward and convergent synthetic pathway.
The primary disconnection occurs at the C-N and C-S bonds of the heterocyclic ring. This disconnection points to a classic condensation reaction between a bifunctional precursor containing an amine and a thiol, and a carbonyl compound. wikipedia.org
Target Molecule: this compound
Final Step: The hydrochloride salt is formed by treating the free base, 5-Methyl-1,3-thiazolidine, with hydrochloric acid.
Key Ring-Forming Reaction: The thiazolidine ring itself is formed via the condensation of 1-amino-2-propanethiol and formaldehyde (B43269).
Precursors:
1-Amino-2-propanethiol: This molecule provides the nitrogen atom, the sulfur atom, and the C4, C5, and methyl group of the final ring.
Formaldehyde: This simple aldehyde provides the C2 carbon of the thiazolidine ring.
The reaction mechanism proceeds through a key intermediate: the imine (or Schiff base) . The primary amine of 1-amino-2-propanethiol reacts with the formaldehyde carbonyl to form an iminium ion, which is then deprotonated to yield a transient imine. This is followed by a rapid intramolecular nucleophilic attack by the thiol group onto the imine carbon, leading to the formation of the five-membered thiazolidine ring. This cyclization is typically spontaneous and efficient.
Derivatization Strategies for Thiazolidine-Based Compounds
The thiazolidine core, particularly in its oxidized forms like thiazolidin-4-ones and thiazolidine-2,4-diones, offers multiple sites for chemical modification, enabling the creation of large libraries of compounds for various applications. nih.govnih.govsemanticscholar.orgresearchgate.netnih.govresearchgate.net The primary positions for derivatization are the nitrogen at position 3 (N-3) and the carbon at position 5 (C-5), with the C-2 position also being a target for modification in certain derivatives. nih.govnih.govresearchgate.net
Modification at the N-3 Position: The imide proton at the N-3 position of thiazolidine-2,4-dione is acidic, facilitating its deprotonation and subsequent reaction with electrophiles. nih.gov
N-Alkylation: This is a common strategy to introduce various alkyl or benzyl (B1604629) groups. mdpi.com Traditional methods involve converting the thiazolidine into its salt using a strong base (e.g., NaOMe, KOH) followed by reaction with an alkyl halide. nih.gov More modern, one-step procedures utilize milder bases like triethylamine (B128534) or potassium carbonate, often at room temperature, to afford N-alkylated products in high yields. nih.govarkat-usa.orgresearchgate.net
N-Acylation and N-Benzoylation: The nitrogen can be acylated using acid chlorides or chloroformates. nih.gov For instance, 5-arylidene thiazolidine-2,4-diones can be reacted with benzoyl chloride in the presence of a base like K₂CO₃ or pyridine (B92270) to yield N-benzoyl derivatives. nih.gov
Modification at the C-5 Position: The methylene (B1212753) group at the C-5 position of thiazolidin-4-ones and thiazolidine-2,4-diones is activated by the adjacent carbonyl group(s), making it a nucleophilic center for condensation reactions.
Knoevenagel Condensation: This is one of the most prominent methods for derivatization, involving the reaction of the thiazolidine with an aldehyde or ketone. ijsrst.comrsc.orgnih.gov The reaction is typically catalyzed by a base (e.g., piperidine, methylamine) or an acid and results in the formation of a 5-ylidene derivative (e.g., 5-benzylidene-thiazolidine-2,4-dione). nih.govijsrst.comnih.gov This strategy is fundamental for creating a wide array of substituted analogs. researchgate.net
Modification at the C-2 Position: The C-2 position offers opportunities for introducing diverse functionalities, particularly in 4-thiazolidinone derivatives.
Synthesis of 2-substituted derivatives: The classic three-component reaction of an amine, an aldehyde, and a mercapto-acid directly installs substituents at both the C-2 and N-3 positions. researchgate.net By varying the aldehyde component, a vast range of aryl or heteroaryl groups can be introduced at the C-2 position, significantly influencing the molecule's biological properties. researchgate.net
Imino-group reactions: In 2-imino-4-thiazolidinones, the exocyclic imino group can be a site for further reactions, or the entire 2-imino-thiazolidinone ring can be synthesized from precursors like 2-amino-4-arylthiazoles, which are reacted with chloroacetyl chloride and then potassium thiocyanate. hilarispublisher.com
Mechanistic Elucidation of Synthetic Reactions for 5 Methyl 1,3 Thiazolidine Hydrochloride Analogues
Detailed Reaction Mechanism Studies for Thiazolidine (B150603) Ring Formation
The formation of the thiazolidine ring is a fascinating process that typically involves the condensation of a β-aminothiol with a carbonyl compound. This reaction, while seemingly straightforward, proceeds through a series of intricate steps involving various intermediates and transition states. The precise mechanism can be influenced by the nature of the reactants, the solvent, and the presence of catalysts.
Nucleophilic Attack Pathways and Intermediates
The initial and often crucial step in thiazolidine synthesis is a nucleophilic attack. The specific nature of this attack and the resulting intermediates can vary depending on the synthetic strategy employed.
One of the most common pathways involves the initial formation of an imine, followed by an intramolecular nucleophilic attack by the thiol group. In this scenario, the amine component of the β-aminothiol first condenses with the carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion intermediate. Subsequently, the pendant thiol group acts as a nucleophile, attacking the electrophilic carbon of the imine to forge the carbon-sulfur bond and complete the five-membered ring. nih.gov
Alternatively, the nucleophilic attack can be initiated by the thiol group. For aldehydes with more than two carbon atoms, the nucleophilic amino group can attack the positively induced carbonyl carbon to form a hemiketal. Protonation of the hydroxyl group leads to the formation of a good leaving group (H₂O) and a secondary carbocation. A subsequent nucleophilic attack of the thiolate on this carbocationic carbon leads to the formation of the substituted thiazolidine. dss.go.th
In other synthetic approaches, such as the synthesis of thiazolidine-2-thiones from propargylamines and carbon disulfide, the reaction is initiated by the nucleophilic attack of the propargylamine (B41283) on the carbon disulfide, leading to a zwitterionic intermediate. nih.gov This is followed by proton abstraction to yield a dithiocarbamate (B8719985) anion, which then undergoes cyclization. nih.gov
The following table summarizes various nucleophilic attack pathways and the key intermediates involved in thiazolidine ring formation.
| Reactants | Initial Nucleophile | Electrophile | Key Intermediate(s) | Reference(s) |
| β-aminothiol + Aldehyde/Ketone | Amine | Carbonyl Carbon | Imine/Iminium ion, Hemiketal | nih.govdss.go.th |
| Propargylamine + Carbon Disulfide | Amine | Carbon Disulfide | Zwitterion, Dithiocarbamate anion | nih.gov |
| α-chloroacetic acid + Thiourea (B124793) | Sulfur atom of thiourea | α-carbon of chloroacetic acid | S-alkylated intermediate | nih.gov |
Imine Formation and Subsequent Cyclization Processes
The formation of an imine intermediate is a frequently observed and critical step in many thiazolidine syntheses, particularly when starting from β-aminothiols and carbonyl compounds. nih.gov This process begins with the nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde or ketone, forming a carbinolamine intermediate. This intermediate then undergoes dehydration to yield the imine (a Schiff base).
Once the imine is formed, the reaction proceeds via an intramolecular cyclization. The thiol group, which is tethered to the same molecule, is perfectly positioned to attack the electrophilic carbon of the C=N double bond. This intramolecular nucleophilic attack is generally a favorable process, leading to the formation of the five-membered thiazolidine ring. The final step is the protonation of the resulting anion to yield the neutral thiazolidine product.
The efficiency of both imine formation and the subsequent cyclization can be significantly influenced by the reaction conditions, including pH and the presence of catalysts. For instance, mildly acidic conditions can facilitate the dehydration of the carbinolamine, thereby promoting imine formation.
Investigation of Rate-Determining Steps in Thiazolidine Synthesis
Identifying the rate-determining step (RDS) in a chemical reaction is crucial for optimizing reaction conditions and improving yields. In the synthesis of thiazolidine derivatives, the RDS can vary depending on the specific reaction mechanism.
For the synthesis of thiazolidine-2-thiones from α-tertiary propargylamines and carbon disulfide, a combination of Hammett experimental kinetic studies and DFT calculations has revealed that the initial nucleophilic attack of the propargylamine on carbon disulfide is the rate-determining step. nih.gov This initial step leads to the formation of a zwitterionic intermediate. nih.gov
In the more common synthesis involving the condensation of a β-aminothiol and an aldehyde, the rate of reaction can be influenced by the electrophilicity of the aldehyde. Aromatic aldehydes bearing electron-withdrawing groups have been observed to react faster than those with electron-donating groups, suggesting that the initial nucleophilic attack on the carbonyl carbon can be a rate-limiting factor. nih.gov Furthermore, the kinetics of thiazolidine formation at neutral pH have been described as a fast, click-type reaction, indicating a low activation energy barrier for the cyclization step under these conditions. diva-portal.org The reaction rate has been shown to be significantly higher with aliphatic aldehydes compared to less reactive aromatic aldehydes. diva-portal.org
Role of Catalysts and Reagents in Reaction Pathway Control and Selectivity
Catalysts and reagents play a pivotal role in controlling the reaction pathway and achieving selectivity in the synthesis of thiazolidine analogues. They can influence reaction rates, yields, and the stereochemical outcome of the reaction.
Catalysts: A wide array of catalysts have been employed in thiazolidine synthesis.
Base Catalysts: Bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been effectively used in the synthesis of thiazolidine-2-thiones. nih.govacs.org The base facilitates the deprotonation of the initially formed zwitterionic intermediate, leading to the formation of a dithiocarbamate anion which then undergoes cyclization. nih.gov
Copper Catalysts: Copper(I) and Copper(II) salts have been utilized in one-pot, multicomponent reactions to synthesize thiazolidin-2-imines. nih.gov The copper catalyst can participate in both the initial formation of propargylamines and accelerate the subsequent cyclization step. nih.gov DFT calculations have shown that copper(I)-catalyzed reactions can proceed with a lower energy barrier for the S-cyclized product, leading to chemo- and regioselective formation of thiazolidin-2-imines. nih.gov
Nano-heterogeneous Catalysts: Nanoparticles such as nano-CdZr₄(PO₄)₆ and magnetic nanoparticles have demonstrated high activity and selectivity in thiazolidinone synthesis. nih.gov These catalysts provide a large surface area for the reaction to occur and can activate functional groups, such as C=O, C=N, and S-H, facilitating the reaction. nih.gov
Deep Eutectic Solvents (DESs): In a green chemistry approach, deep eutectic solvents, such as those based on choline (B1196258) chloride, have been used as both the solvent and the catalyst in the synthesis of thiazolidinedione derivatives via Knoevenagel condensation. frontiersin.org
The following table provides a comparative overview of different catalysts used in thiazolidine synthesis.
| Catalyst Type | Example(s) | Role in Reaction | Advantages | Reference(s) |
| Base Catalyst | DABCO | Promotes deprotonation of intermediate | Mild reaction conditions, low catalyst loading | nih.govacs.org |
| Copper Catalyst | CuCl₂, Cu(I) triflate | Catalyzes multiple steps, accelerates cyclization | Enables one-pot synthesis, controls regioselectivity | nih.gov |
| Nano-heterogeneous Catalyst | nano-CdZr₄(PO₄)₆, Fe₃O₄@COF-TFA | Provides active surface, activates functional groups | High activity, selectivity, reusability | nih.gov |
| Deep Eutectic Solvents | Choline chloride/N-methylurea | Acts as both solvent and catalyst | Green and sustainable approach | frontiersin.org |
Reagents: The choice of reagents also significantly impacts the reaction pathway and selectivity. For instance, the use of chiral organocatalysts derived from thiazolidine-4-carboxylic acid has been shown to afford high diastereoselectivity and enantioselectivity in asymmetric aldol (B89426) reactions. benthamdirect.com The steric and electronic properties of the substituents on the starting materials can also influence the stereochemistry of the final product. For example, in the synthesis of 2,3-disubstituted thiazolidine-4-ones, the use of aromatic aldehydes with both electron-donating and electron-withdrawing groups has been shown to produce good yields, demonstrating the versatility of the catalytic system.
Structure Activity Relationship Sar Studies of 5 Methyl 1,3 Thiazolidine Hydrochloride Derivatives
Influence of Substituent Electronic and Steric Effects on Molecular Interactions
The biological activity of thiazolidine (B150603) derivatives is highly sensitive to the nature and position of substituents on the heterocyclic ring and any attached moieties. mdpi.com Electronic effects (electron-donating or electron-withdrawing) and steric effects (the size and shape of the substituent) play a pivotal role in modulating the compound's ability to interact with its molecular target. nih.gov
The thiazolidine ring offers multiple positions for chemical modification, primarily at the C2, N3, and C5 positions, which significantly influences the resulting pharmacological activity. mdpi.comnih.gov
For anticancer activity, SAR studies have revealed several key trends. In a series of 5-arylidene-4-thiazolidinone derivatives, the presence of a phenyl ring was found to be essential for activity. The potency was further modulated by substituents on this phenyl ring; electron-withdrawing groups (EWGs) such as chloro, bromo, and iodo groups tended to increase anticancer activity, whereas electron-donating groups (EDGs) like a methyl group led to a decrease in activity. Similarly, for thiazolidine-2,4-dione (TZD) derivatives, substituting an attached phenyl ring with electron-acceptor groups enhanced their effectiveness against breast cancer cell lines.
In the context of anti-inflammatory action, steric bulk at the C5 position appears to be a critical factor. For instance, the presence of a large substituent, such as a 4-bromo or 3,4,5-trimethoxyphenyl group, on the 5-position of the thiazolidine ring was found to be a requirement for good activity and selectivity. mdpi.com The nature and position of substituents on a 5-benzylidene moiety also determine the anti-inflammatory effect. mdpi.com
The substituent at the N3 position also has a profound impact. Studies on anti-HIV agents showed that substituting the N3 position of the thiazolidinone scaffold with suitably lipophilic heterocyclic groups could enhance the compound's effectiveness.
Table 1: Influence of Substituents on the Biological Activity of Thiazolidine Derivatives
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. The specific spatial orientation of a thiazolidine derivative influences its ability to fit into the binding site of a target protein.
Research has demonstrated that different stereoisomers of a thiazolidine compound can exhibit significantly different potencies. For example, in a series of thiazole (B1198619) derivatives designed as inhibitors of E. coli DNA gyrase, the S-isomers displayed stronger inhibitory activity than their corresponding (R)-counterparts. nih.gov This highlights that a precise stereochemical configuration is necessary for optimal interaction with the enzyme's active site. nih.gov
Correlation Between Structural Features and Binding to Specific Molecular Targets
The therapeutic effects of thiazolidine derivatives are achieved through their interaction with specific molecular targets, such as enzymes and receptors. SAR studies, often complemented by molecular docking simulations, help to elucidate the correlation between a compound's structural features and its binding affinity for these targets.
Thiazolidine-2,4-diones (TZDs) are well-known for their role as agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ), a key target in the treatment of diabetes. researchgate.net Molecular docking studies have predicted strong binding of novel TZD derivatives to PPARγ. researchgate.net Other derivatives have been identified as inhibitors of protein tyrosine phosphatase 1B (PTP1B), another target for antidiabetic agents.
In the realm of anti-inflammatory drugs, certain 5-thiazol-based thiazolidinone derivatives have been identified as selective inhibitors of cyclooxygenase-1 (COX-1). Docking studies revealed that their binding and inhibitory activity are dependent on interactions with specific amino acid residues, such as Arg 120, within the COX-1 active site.
The binding mechanism often involves specific interactions like hydrogen bonds. For instance, the anticancer activity of some thiazolidinedione derivatives against PIM-1 kinase was found to depend on hydrogen bonding between the oxygen atoms at the C2 and C4 positions of the thiazolidine ring and the amino acid residues ASP186 and LYS67 of the enzyme.
Table 2: Molecular Targets of Various Thiazolidine Derivatives
Impact of Structural Modifications on Metabolic Stability
A therapeutically useful drug must not only interact effectively with its target but also possess favorable pharmacokinetic properties, including adequate metabolic stability. Structural modifications to the thiazolidine scaffold can significantly impact how the compound is absorbed, distributed, metabolized, and excreted (ADMET).
One key property influencing metabolic stability is lipophilicity. Highly lipophilic compounds often undergo rapid metabolism, while highly hydrophilic compounds may be excreted too quickly. Therefore, achieving an optimal balance is crucial. Structural modifications that adjust a compound's lipophilicity, often measured as the log P value, are a common strategy to improve its metabolic profile. An optimal log P value is generally considered to be between 1 and 3.
Furthermore, introducing certain chemical groups can enhance metabolic stability. Research has shown that incorporating N-heterocyclic structures, such as morpholinyl or piperidinyl groups, into a molecule can lead to compounds with improved metabolic stability and, in some cases, increased biological activity. These modifications can protect the molecule from rapid breakdown by metabolic enzymes, thereby prolonging its duration of action.
Molecular Interactions and Biological Target Engagement Mechanisms of 5 Methyl 1,3 Thiazolidine Hydrochloride Analogues
Ligand-Target Binding Affinity and Selectivity Profiling
The binding affinity and selectivity of 5-methyl-1,3-thiazolidine hydrochloride analogues for their biological targets are fundamental determinants of their pharmacological effects. These properties are governed by the intricate interplay of various non-covalent interactions between the ligand and the protein's binding site.
Analogues of 5-methyl-1,3-thiazolidine have been investigated as inhibitors of various enzymes. Kinetic studies are instrumental in elucidating the mechanism of inhibition, which can be competitive, non-competitive, uncompetitive, or mixed. For instance, studies on related thiazolidinone derivatives have demonstrated their potential as inhibitors of enzymes like cyclooxygenase (COX) and various phosphatases. nih.govmdpi.com The mode of inhibition is often determined by whether the analogue binds to the enzyme's active site, an allosteric site, or the enzyme-substrate complex.
The inhibitory potency of these analogues is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values. Structure-activity relationship (SAR) studies reveal that modifications to the thiazolidine (B150603) core, particularly at the C2, N3, and C5 positions, can significantly impact their inhibitory activity. For example, the introduction of bulky or electron-withdrawing groups can enhance potency and selectivity for a specific enzyme isoform. e3s-conferences.org
| Compound Analogue | Target Enzyme | IC₅₀ (µM) | Mode of Inhibition |
|---|---|---|---|
| Analogue A (5-methyl-thiazolidine derivative) | Cyclooxygenase-2 (COX-2) | 1.06 | Competitive |
| Analogue B (N-substituted thiazolidine) | Protein Tyrosine Phosphatase 1B (PTP1B) | 1.1 - 6.5 | Not specified |
| Analogue C (5-arylidene-thiazolidinedione) | Aldose Reductase 2 (ALR2) | Low micromolar range | Not specified |
Beyond enzyme inhibition, thiazolidine derivatives are well-known for their activity as receptor modulators, particularly as agonists for peroxisome proliferator-activated receptors (PPARs). nih.gov The agonistic or antagonistic effect of a this compound analogue depends on its ability to induce a specific conformational change in the receptor's ligand-binding domain (LBD).
Upon binding, an agonist will stabilize a conformation that promotes the recruitment of coactivator proteins, leading to the activation of gene transcription. Conversely, an antagonist will bind in a manner that prevents this conformational change or promotes the binding of corepressor proteins. The specific interactions within the LBD, such as hydrogen bonds and hydrophobic contacts, dictate the functional outcome of ligand binding. nih.gov SAR studies on thiazolidinediones have shown that the nature of the substituent at the 5-position is critical for determining the level of receptor activation. nih.gov
| Analogue | Receptor Target | Activity | Key Structural Feature |
|---|---|---|---|
| Thiazolidinedione Analogue | PPARγ | Agonist | Acidic head group and hydrophobic tail |
| 5-benzylidene-thiazolidinedione Analogue | IGF-1R | Inhibitor | Substituents on the benzene (B151609) ring |
Biophysical Characterization of Molecular Recognition
A deeper understanding of the forces driving ligand-protein recognition can be achieved through various biophysical techniques. These methods provide detailed insights into the structural and energetic basis of the interaction between this compound analogues and their biological targets.
Hydrogen bonds are crucial for the specificity and stability of protein-ligand complexes. nih.govresearchgate.net In the context of this compound analogues, the nitrogen and sulfur atoms of the thiazolidine ring, as well as any functional groups on its substituents, can act as hydrogen bond donors or acceptors.
Molecular docking and X-ray crystallography studies of related thiazolidine derivatives have revealed the formation of key hydrogen bonds with specific amino acid residues in the binding pocket. For example, the thiazolidinedione ring is known to form hydrogen bonds with histidine and tyrosine residues in the PPARγ ligand-binding domain. nih.gov The geometry and strength of these hydrogen bonds are critical for high-affinity binding. mdpi.com Analysis of the hydrogen bonding network can explain the observed selectivity of certain analogues for their targets.
Hydrophobic interactions are a major driving force for ligand binding. The nonpolar regions of this compound analogues, such as the methyl group and any aromatic substituents, can engage in favorable interactions with hydrophobic pockets within the protein's binding site.
These interactions involve the displacement of ordered water molecules from the binding site, which is entropically favorable. nih.gov Aromatic moieties on the thiazolidine scaffold can also participate in π-π stacking or cation-π interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. Molecular modeling studies on thiazolidinedione derivatives have highlighted the importance of a hydrophobic tail for effective binding to the large hydrophobic pockets of the PPARγ LBD. nih.gov
Investigation of Specific Amino Acid Residue Involvement in Binding
Site-directed mutagenesis and computational alanine (B10760859) scanning are powerful techniques used to identify the specific amino acid residues that are critical for ligand binding. By mutating key residues in the binding pocket and observing the effect on binding affinity, researchers can map the energetic "hotspots" of the protein-ligand interaction.
For thiazolidine derivatives, studies have identified several key residues that play a pivotal role in their binding to various targets. For example, in the case of thiazolidinedione binding to PPARγ, residues such as Ser289, His323, His449, and Tyr473 have been shown to be essential for forming hydrogen bonds with the ligand. nih.gov Similarly, hydrophobic residues lining the binding pocket are crucial for accommodating the lipophilic portions of the analogues. nih.gov Understanding the role of individual amino acid residues provides a detailed roadmap for the design of new analogues with improved binding characteristics.
Theoretical and Computational Chemistry for 5 Methyl 1,3 Thiazolidine Hydrochloride Research
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can elucidate electron distribution, molecular orbital energies, and reactivity, providing a detailed picture of chemical behavior.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a variety of molecular properties. For 5-Methyl-1,3-thiazolidine hydrochloride, DFT calculations can determine optimized molecular geometry, vibrational frequencies, and electronic properties such as dipole moment and polarizability. These calculations are crucial for understanding the molecule's stability and how it might interact with its environment.
DFT studies on related thiazolidinone derivatives have been used to reveal their stability and drug-likeness, providing a framework for how this compound could be similarly analyzed. semanticscholar.org Such computational analyses, often employing basis sets like B3LYP/6-31G*, can offer insights into the molecule's fundamental characteristics in the gas phase. semanticscholar.org
Table 1: Representative DFT-Calculated Properties for a Thiazolidine (B150603) Derivative (Note: This table is illustrative and based on typical data from DFT calculations on related molecules, not specific experimental data for this compound.)
| Property | Calculated Value |
|---|---|
| Total Energy (Hartree) | -650.123 |
| Dipole Moment (Debye) | 3.45 |
| HOMO Energy (eV) | -6.89 |
| LUMO Energy (eV) | -1.23 |
| HOMO-LUMO Gap (eV) | 5.66 |
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.
For this compound, FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack. This information is valuable for understanding its reaction mechanisms and potential interactions with biological macromolecules. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Quantum chemical calculations, particularly DFT, can be employed to predict the reactivity patterns of this compound. By mapping the electrostatic potential on the molecule's surface, regions that are electron-rich (nucleophilic) or electron-poor (electrophilic) can be identified. This allows for the prediction of how the molecule will interact with other chemical species.
Furthermore, these computational methods can be used to calculate the activation barriers for specific chemical reactions. By modeling the transition state of a reaction, the energy required for the reaction to proceed can be determined. This is crucial for understanding the kinetics of reactions involving this compound and for designing synthetic pathways.
Molecular Modeling and Simulation Techniques
Molecular modeling and simulation techniques are used to study the behavior of molecules and their interactions with other molecules, particularly in biological systems. These methods are essential for drug discovery and development.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies can be used to predict how it might bind to a specific protein target. This is a critical step in understanding its potential pharmacological activity.
The process involves placing the ligand (this compound) into the binding site of a receptor and evaluating the binding affinity using a scoring function. Studies on similar thiazolidine derivatives have successfully used molecular docking to identify potential interactions with enzymes like α-glucosidase and acetylcholinesterase. researcherslinks.com These studies help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. semanticscholar.org
Table 2: Illustrative Molecular Docking Results for a Ligand with a Target Protein (Note: This table is a representative example of docking data and does not reflect actual results for this compound.)
| Parameter | Value |
|---|---|
| Binding Energy (kcal/mol) | -7.2 |
| Interacting Residues | TYR82, PHE120, GLU210 |
| Hydrogen Bond Interactions | 1 |
| Hydrophobic Interactions | 4 |
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems. By simulating the movement of atoms and molecules over time, MD can be used to study the conformational flexibility of this compound and its binding to a target protein. These simulations offer a more detailed understanding of the binding process than static docking studies.
MD simulations can reveal the stability of the ligand-protein complex, the conformational changes that occur upon binding, and the pathway the ligand takes to enter the binding site. For instance, MD simulations have been used to study the stability of complexes formed between thiazole (B1198619) derivatives and their target proteins over nanosecond timescales. plos.org This type of analysis is crucial for validating docking results and for gaining a deeper understanding of the molecular recognition process.
Quantitative Insights into Protonation States and Environmental Effects
Computational chemistry offers powerful methodologies to quantitatively investigate the protonation states and the influence of environmental factors on this compound. While specific experimental studies on this particular molecule may be limited, theoretical approaches provide profound insights into its physicochemical behavior at a molecular level. These studies are crucial for understanding the compound's stability, reactivity, and interactions in various media, such as in biological systems or different solvent conditions.
The primary site of protonation in 5-Methyl-1,3-thiazolidine is the nitrogen atom, leading to the formation of the hydrochloride salt. Computational methods, particularly those based on Density Functional Theory (DFT), can be employed to model this protonation. By calculating the proton affinity and the pKa value, researchers can quantify the likelihood and strength of this protonation. researchgate.netnih.gov DFT calculations can elucidate the changes in electronic structure, geometry, and vibrational frequencies upon protonation. acs.orgresearchgate.net For instance, the charge distribution across the molecule changes significantly, which in turn affects its interaction with surrounding molecules.
Environmental effects, especially those of solvents, are modeled using continuum solvation models (like the Polarizable Continuum Model - PCM) or explicit solvent models where individual solvent molecules are included in the calculation. mdpi.comresearchgate.netnih.gov These models allow for the prediction of how the compound's conformation and the stability of its protonated state are influenced by the polarity of the environment. For example, in a polar solvent like water, the hydrochloride salt is expected to be stabilized through hydrogen bonding and dipole-dipole interactions. Computational simulations can quantify these interactions and predict the most stable conformations of the molecule in solution.
The table below illustrates the type of quantitative data that can be generated from a hypothetical DFT study on 5-Methyl-1,3-thiazolidine in its neutral and protonated forms, both in a vacuum (gas phase) and in a simulated aqueous environment.
| Parameter | Neutral Form (Gas Phase) | Protonated Form (Gas Phase) | Neutral Form (Aqueous) | Protonated Form (Aqueous) |
|---|---|---|---|---|
| Relative Energy (kcal/mol) | 0.00 | -215.5 | -5.2 | -230.8 |
| Calculated pKa | 7.8 ± 0.5 | |||
| Dipole Moment (Debye) | 1.95 | 9.80 | 2.50 | 12.15 |
| N3 Atomic Charge (Mulliken) | -0.45 e | -0.15 e | -0.48 e | -0.18 e |
| S1 Atomic Charge (Mulliken) | +0.12 e | +0.25 e | +0.10 e | +0.23 e |
Note: The data in this table is hypothetical and for illustrative purposes to show the output of computational chemistry studies.
These theoretical calculations provide a quantitative basis for understanding how this compound will behave in different chemical environments, which is fundamental for predicting its bioavailability and mechanism of action.
Predictive Computational Tools for Biological Activity and ADME Property Prediction (e.g., PASS)
In modern drug discovery, predictive computational tools are indispensable for the early-stage evaluation of new chemical entities. These in silico methods forecast the likely biological activities and the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound before it is synthesized, saving significant time and resources. nih.govnumberanalytics.com For this compound, such tools can generate a comprehensive profile of its potential as a therapeutic agent.
One widely used tool is the Prediction of Activity Spectra for Substances (PASS). researchgate.netjneonatalsurg.com PASS analysis compares the structure of a query molecule to a large database of known biologically active substances. Based on structural fragments and physicochemical properties, it calculates the probability of the molecule exhibiting various biological activities. The output is typically a list of potential activities with corresponding probabilities for being active (Pa) and inactive (Pi). For a thiazolidine derivative, PASS might predict a range of activities, reflecting the known biological diversity of this scaffold. nih.gov
The table below provides an example of a potential PASS prediction for 5-Methyl-1,3-thiazolidine.
| Predicted Biological Activity | Pa (Probability "to be Active") | Pi (Probability "to be Inactive") |
|---|---|---|
| Anti-inflammatory | 0.650 | 0.021 |
| Antibacterial | 0.580 | 0.045 |
| Antifungal | 0.510 | 0.088 |
| Neuroprotective | 0.450 | 0.112 |
| CYP2D6 Inhibitor | 0.390 | 0.095 |
Note: The data in this table is hypothetical and for illustrative purposes. Pa > 0.5 is generally considered a high probability of activity.
Beyond predicting efficacy, it is crucial to assess the drug-like properties of a compound. ADME prediction models, often based on Quantitative Structure-Activity Relationship (QSAR) principles, evaluate key pharmacokinetic parameters. nih.govnih.govnih.gov These models predict properties such as human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, plasma protein binding (PPB), and potential for metabolism by cytochrome P450 (CYP) enzymes. ymerdigital.comnih.gov Toxicity prediction is also a critical component, flagging potential issues like mutagenicity or hepatotoxicity. nih.govresearchgate.net
The following interactive table illustrates a typical ADME profile that could be computationally generated for this compound.
| ADME Property | Predicted Value/Class | Interpretation |
|---|---|---|
| Molecular Weight | 139.64 g/mol | Complies with Lipinski's Rule (<500) |
| LogP (Lipophilicity) | 0.85 | Complies with Lipinski's Rule (<5) |
| Aqueous Solubility (LogS) | -1.5 | Soluble |
| Human Intestinal Absorption (HIA) | High | Well-absorbed from the gut |
| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross into the central nervous system |
| CYP2C9 Inhibitor | No | Low risk of drug-drug interactions via this enzyme |
| Hepatotoxicity | Low Probability | Unlikely to cause liver damage |
| AMES Mutagenicity | Non-mutagen | Low risk of being carcinogenic |
Note: The data in this table is hypothetical and for illustrative purposes.
Together, these predictive tools provide a holistic initial assessment of this compound, guiding further experimental investigation by highlighting its most promising potential therapeutic applications and flagging potential liabilities. samipubco.comsemanticscholar.org
Advanced Analytical and Spectroscopic Characterization Methodologies for 5 Methyl 1,3 Thiazolidine Hydrochloride and Analogues
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure, bonding, and electronic properties of a compound. For 5-Methyl-1,3-thiazolidine hydrochloride, these techniques are fundamental for confirming the integrity of the thiazolidine (B150603) ring, the position of the methyl substituent, and the presence of the hydrochloride salt.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. Both ¹H-NMR and ¹³C-NMR experiments provide critical data on the connectivity and chemical environment of atoms within the this compound molecule.
¹H-NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, specific signals corresponding to the methyl group (CH₃), the methine proton (CH at C5), and the methylene (B1212753) protons (CH₂ at C2 and C4) are expected. The presence of the hydrochloride salt would result in a broad, exchangeable signal for the ammonium (B1175870) proton (N-H⁺) and a general downfield shift of adjacent protons compared to the free base due to the electron-withdrawing effect of the protonated nitrogen.
¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms and their respective chemical environments. The spectrum for this compound would show four distinct signals corresponding to the methyl carbon, the C2 methylene, the C4 methylene, and the C5 methine carbon. The chemical shifts provide confirmation of the saturated heterocyclic structure.
While specific, publicly available, peer-reviewed spectral data for this compound is limited, the expected chemical shifts can be inferred from general principles and data from analogous thiazolidine derivatives. For instance, studies on various thiazolidinone derivatives confirm the utility of NMR in structural assignment. ekb.egresearchgate.net
Interactive Data Table: Representative ¹H and ¹³C-NMR Data for a Thiazolidinone Analogue
The following table presents illustrative data for a substituted thiazolidinone to demonstrate the type of information obtained from NMR spectroscopy. Specific shifts for this compound may vary.
| Assignment | ¹H-NMR (ppm) | ¹³C-NMR (ppm) |
| CH₃ (Methyl) | ~1.5 (d) | ~18-22 |
| CH₂ (C4) | ~3.2-3.6 (m) | ~35-40 |
| CH (C5) | ~4.0-4.5 (m) | ~50-55 |
| CH₂ (C2) | ~4.5-4.8 (m) | ~60-65 |
| NH⁺ | Broad, variable | - |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to molecular vibrations. For this compound, the IR spectrum would be characterized by several key absorption bands.
Key expected vibrational frequencies include:
N-H⁺ Stretch: A broad and strong absorption band in the region of 2400-2800 cm⁻¹, characteristic of a secondary ammonium salt.
C-H Stretch: Absorptions just below 3000 cm⁻¹ corresponding to the stretching vibrations of the aliphatic C-H bonds in the methyl and methylene groups.
C-N Stretch: A band typically found in the 1100-1250 cm⁻¹ region.
C-S Stretch: Weaker absorptions in the fingerprint region, typically around 600-800 cm⁻¹.
The characterization of various thiazolidine derivatives by IR spectroscopy has been documented, confirming the identification of key functional groups within the heterocyclic structure. ekb.eg
Interactive Data Table: Typical IR Absorption Bands for Thiazolidine Analogues
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H⁺ (Ammonium salt) | Stretch | 2400 - 2800 | Strong, Broad |
| C-H (Aliphatic) | Stretch | 2850 - 2960 | Medium-Strong |
| C-H | Bend | 1375 - 1465 | Medium |
| C-N | Stretch | 1100 - 1250 | Medium |
| C-S | Stretch | 600 - 800 | Weak-Medium |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula.
For this compound, the analysis would typically be performed on the free base, 5-Methyl-1,3-thiazolidine (C₄H₉NS, Molecular Weight: 103.05). In electron ionization (EI) mode, the molecular ion peak ([M]⁺) would be observed at m/z 103. Subsequent fragmentation would likely involve cleavage of the thiazolidine ring. Using a soft ionization technique like electrospray ionization (ESI), the protonated molecule ([M+H]⁺) would be prominently observed at m/z 104. HRMS would confirm the elemental composition, distinguishing it from other molecules of the same nominal mass.
Interactive Data Table: Predicted Mass Spectrometry Data for 5-Methyl-1,3-thiazolidine
Data predicted for the free base form of the compound. uni.lu
| Adduct / Fragment | Predicted m/z | Description |
| [M]⁺ | 103.04502 | Molecular Ion |
| [M+H]⁺ | 104.05285 | Protonated Molecule |
| [M+Na]⁺ | 126.03479 | Sodium Adduct |
| [M-H]⁻ | 102.03829 | Deprotonated Molecule |
UV-Vis spectrophotometry measures the absorption of ultraviolet or visible light by a compound, which corresponds to the promotion of electrons from lower to higher energy orbitals. Saturated heterocyclic compounds like this compound lack significant chromophores (conjugated π-systems or carbonyl groups) and therefore are not expected to exhibit strong absorption in the standard UV-Vis range (200-800 nm). The primary utility of this technique for such compounds would be for concentration determination if a suitable derivatization reaction is employed to introduce a chromophore. For many advanced thiazolidine analogues that possess aromatic or conjugated systems, UV-Vis is a key method for quantification. biointerfaceresearch.com
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.
High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of pharmaceutical compounds and separating them from related substances, isomers, and impurities. For a small, polar, and non-UV-active compound like this compound, a specific HPLC method would be required.
A typical approach would involve:
Column: A reversed-phase column (e.g., C18) is commonly used, but for highly polar compounds, a HILIC (Hydrophilic Interaction Liquid Chromatography) or an alternative stationary phase might be necessary.
Mobile Phase: A mixture of an aqueous buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol.
Detection: Since the analyte lacks a strong chromophore, standard UV detection would be challenging. Alternative detection methods such as Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or coupling to a mass spectrometer (LC-MS) would be more suitable and provide higher sensitivity and specificity.
HPLC methods are widely reviewed for the analysis of various thiazolidinedione drugs and other complex thiazolidine derivatives, demonstrating the technique's versatility. researchgate.netoup.com
Organic Synthesis Applications of 5 Methyl 1,3 Thiazolidine Hydrochloride and Thiazolidine Motifs
Utilization as Versatile Building Blocks in Complex Organic Synthesis
The thiazolidine (B150603) framework is a valuable building block for constructing complex organic molecules due to its inherent reactivity and stereochemical properties. Thiazolidine derivatives are readily synthesized, often through the condensation of a cysteine-derived aminothiol (B82208) with an aldehyde or ketone, establishing the core heterocyclic structure.
This core can then be elaborated upon in numerous ways. For instance, 1,3-thiazolidine-4-carboxylic acids are used to generate nonstabilized azomethine ylides through decarboxylative condensation. These intermediates undergo 1,3-dipolar cycloaddition reactions with dipolarophiles like dimethyl acetylenedicarboxylate (B1228247) to afford complex fused heterocyclic systems such as 5,7a-dihydro-1H,3H-pyrrolo[1,2-c]thiazoles. researchgate.net The substitution at the 2-position of the thiazolidine ring can direct the stereochemical outcome of these cycloadditions. researchgate.net
The methylene (B1212753) group at the C5 position of the thiazolidinone ring (a common thiazolidine derivative) is particularly reactive and can participate in Knoevenagel condensations with various aldehydes and ketones. nih.gov This reaction is a fundamental strategy for creating 5-ene-4-thiazolidinones, which are themselves versatile intermediates for further synthetic transformations, including Michael additions and multicomponent reactions. nih.govump.edu.pl
Table 1: Examples of Thiazolidine-Derived Building Blocks in Synthesis
| Building Block | Reaction Type | Product Class | Reference |
|---|---|---|---|
| 1,3-Thiazolidine-4-carboxylic acids | 1,3-Dipolar Cycloaddition | Pyrrolo[1,2-c]thiazoles | researchgate.net |
| 4-Thiazolidinones | Knoevenagel Condensation | 5-ene-4-thiazolidinones | nih.gov |
| 5-Arylideneisorhodanines | Three-component reaction | Spiro[pyrrolidin-3,6'-thiopyrano[2,3-d]thiazol]-2,2',5-triones | ump.edu.pl |
Polymerization Applications and Material Science Integration
The unique chemical properties of the thiazolidine ring have been harnessed in the field of polymer chemistry and material science. Thiazolidine chemistry offers a route to synthesizing multifunctional homopolymers, which are polymers containing multiple reactive functional groups in each repeating unit. nih.gov
A key strategy involves the controlled radical polymerization of a monomer containing a thiazolidine moiety. This creates a polymer with pendant "latent" nucleophiles. nih.gov The thiazolidine ring can be subsequently opened under specific conditions to expose two distinct reactive sites: an amine and a thiol. nih.gov This dual functionality allows for one-pot modifications, such as disulfide formation and acyl substitution, enabling the introduction of two different chemical groups into each monomer unit of the polymer backbone. nih.gov This approach provides a versatile platform for creating complex, highly functionalized macromolecules. nih.gov
Furthermore, thiazolidine derivatives can be integrated with other polymers to create materials with novel properties. For example, complexes of 2,2-dimethylthiazolidine (B104285) with sulfonated divinylbenzene-styrene polymers have been developed. ontosight.ai In these materials, the sulfonated polymer backbone provides properties like ion-exchange capacity and hydrophilicity, while the thiazolidine moiety can introduce other functionalities, potentially for catalysis or biomedical applications. ontosight.aiontosight.ai The cross-linking component, divinylbenzene, affects the material's mechanical strength and porosity. ontosight.ai
Table 2: Thiazolidine in Polymer Science
| Application | Thiazolidine Role | Resulting Polymer/Material | Key Feature | Reference |
|---|---|---|---|---|
| Multifunctional Homopolymers | Latent nucleophile (amine and thiol) | Post-polymerization modified polymer | Multiple reactive sites per repeat unit | nih.gov |
| Polymer Coupling | Latent cysteine-like residues for tethering | Chain end functional polymers | Controlled polymer coupling | rsc.org |
| Polymer Complexes | Functional moiety | Thiazolidine-sulfonated polymer complex | Ion-exchange, catalytic potential | ontosight.ai |
Molecular Hybridization Strategies in Chemical Design and Drug Development
Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores (structural units with biological activity) into a single molecule. This approach aims to create hybrid compounds with enhanced affinity, improved selectivity, or a dual mode of action. The 4-thiazolidinone (B1220212) scaffold is a particularly popular and "privileged" structure in this regard, frequently hybridized with other bioactive moieties to develop novel therapeutic agents, especially in anticancer drug discovery. ump.edu.plmdpi.comnih.gov
The design rationale often involves linking the thiazolidinone core with other known pharmacologically active heterocyclic systems, natural products, or existing drugs. mdpi.comresearchgate.net For instance, researchers have designed and synthesized hybrids of thiazolidine-2,4-dione with 2-oxoindoline and 2-oxoquinoline moieties to create potential inhibitors of the VEGFR-2 enzyme, a target in cancer therapy. nih.gov Similarly, hybrids incorporating sulfanilamide, coumarin, and benzimidazole (B57391) have been developed and evaluated for their cytotoxic potential against various cancer cell lines. mdpi.com
These hybridization strategies have proven effective for generating lead compounds with significant biological activity. researchgate.net The combination of the thiazolidine ring with other scaffolds can lead to molecules with more extensive and powerful biological properties than the individual components. mdpi.com
Table 3: Examples of Thiazolidinone-Bearing Hybrid Molecules
| Hybrid Scaffold 1 | Hybrid Scaffold 2 | Target/Application | Example Finding | Reference |
|---|---|---|---|---|
| 4-Thiazolidinone | Umbelliferone (Coumarin) | Cytotoxic Agent | IC₅₀ value of 0.96 µM against A549 cells | mdpi.com |
| 4-Thiazolidinone | Sulfanilamide | Anticancer Agent | Potent against MBA-MB-231 cell line (IC₅₀ = 17.45 µM) | mdpi.com |
| Thiazolidine-2,4-dione | 2-Oxoindoline | VEGFR-2 Inhibition | Hybridization improved in vitro anti-proliferative activities | nih.gov |
| 4-Thiazolidinone | Benzimidazole | Apoptotic Agents | Active against multiple human cancer cell lines | mdpi.com |
Precursor Chemistry for Novel Heterocyclic Architectures
The thiazolidine ring is not only a key pharmacophore itself but also serves as a versatile precursor for the synthesis of a variety of other novel heterocyclic systems. Its inherent reactivity allows for ring-transformation and annulation reactions to build more complex, often fused, heterocyclic architectures.
Thiazolidinone derivatives are common starting materials for these transformations. For example, they can be used to synthesize fused heterocycles like pyrazolo[3,4-d] mdpi.combohrium.comthiazoles. This is achieved by first preparing a 5-arylidenethiazolidinone derivative via a Knoevenagel reaction, which is then condensed with a reagent like phenylhydrazine. jocpr.com Similarly, reactions with difunctional nucleophiles such as thiourea (B124793) or hydrazine (B178648) derivatives can lead to the formation of thiazolo[4,5-d]pyrimidines and pyrazolo[3,4-d]thiazoles. ekb.eg
The synthesis often proceeds in a stepwise manner, where the thiazolidinone is first functionalized and then cyclized. For example, thiosemicarbazones can be cyclized with ethyl bromoacetate (B1195939) to form a 1,3-thiazolidin-4-one ring. mdpi.com This thiazolidinone can then be further modified or used as a scaffold to build additional rings. Multicomponent reactions involving amines, mercaptoacetic acid, and indole-2,3-dione can be used to construct complex spiro[indole-thiazolidine] systems in a single step. hilarispublisher.com These synthetic strategies highlight the utility of the thiazolidine core as a foundational element for accessing a wide diversity of heterocyclic structures. jocpr.comhilarispublisher.com
Table 4: Heterocyclic Architectures Derived from Thiazolidinone Precursors
| Thiazolidinone Precursor | Reagent(s) | Resulting Heterocycle | Synthesis Strategy | Reference |
|---|---|---|---|---|
| 5-Arylidene-4-thiazolidinone | Phenylhydrazine | Pyrazolo[3,4-d] mdpi.combohrium.comthiazole (B1198619) | Condensation/Cyclization | jocpr.com |
| Thiosemicarbazone | Ethyl bromoacetate | 1,3-Thiazolidin-4-one | Cyclization | mdpi.com |
| Thiazolidinone | Indole-2,3-dione, Amines, Mercaptoacetic acid | Spiro[indole-thiazolidine] | Multicomponent Condensation | hilarispublisher.com |
| 2-Amino-4-arylthiazole | Chloroacetyl chloride, Potassium thiocyanate | 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-one | Cyclization | hilarispublisher.com |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Methyl-1,3-thiazolidine hydrochloride, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via cyclization of precursor amines with carbonyl-containing reagents under acidic conditions. For example, similar thiazole derivatives are synthesized using thiourea intermediates and cyclization catalysts like HCl . To optimize yields:
- Use polar aprotic solvents (e.g., DMF) to enhance reaction kinetics.
- Monitor pH rigorously (pH 2–4) to prevent side reactions.
- Purify via recrystallization in ethanol/water mixtures to remove unreacted starting materials .
Q. Which analytical techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodology :
- NMR : Use - and -NMR to confirm the thiazolidine ring structure and methyl substitution. Compare chemical shifts with computational predictions (e.g., DFT) .
- HPLC-MS : Employ reverse-phase C18 columns with a mobile phase of 0.1% formic acid in acetonitrile/water (70:30) to assess purity (>98%) and detect degradation products .
- Elemental Analysis : Verify stoichiometry (C:H:N:S:Cl ratios) to confirm hydrochloride salt formation .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation risks .
- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis. Conduct stability assessments via accelerated aging studies (40°C/75% RH for 6 months) to monitor degradation .
- Disposal : Neutralize with 1M NaOH before incineration, adhering to EPA guidelines for halogenated organics .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?
- Methodology :
- Derivatization : Synthesize analogs with substituents at the 2- and 5-positions of the thiazolidine ring. For example, introduce halogens or aryl groups to modulate lipophilicity .
- Biological Assays : Test analogs against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC values to correlate substituent effects with cytotoxicity .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with targets like tubulin or kinases .
Q. What experimental strategies can resolve contradictions in reported biological activity data for thiazolidine derivatives?
- Methodology :
- Orthogonal Assays : Validate antibacterial activity using both broth microdilution (CLSI guidelines) and agar diffusion assays to confirm MIC values .
- Purity Verification : Re-test compounds with conflicting results using HPLC coupled with charged aerosol detection (CAD) to rule out impurity interference .
- Meta-Analysis : Compare datasets across studies using standardized metrics (e.g., logP, pIC) to identify outliers caused by assay variability .
Q. How can the stability of this compound be systematically evaluated under varying conditions?
- Methodology :
- Forced Degradation : Expose the compound to heat (80°C), light (1.2 million lux-hours), and acidic/basic conditions (pH 1–13). Monitor degradation via UPLC-PDA at 254 nm .
- Kinetic Studies : Calculate degradation rate constants () using Arrhenius plots to predict shelf-life at 25°C .
- Identification of Degradants : Isolate major degradants by preparative HPLC and characterize via HRMS/MS to elucidate degradation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
